molecular formula C10H9NO2 B12357897 5-methoxy-4aH-quinolin-2-one

5-methoxy-4aH-quinolin-2-one

Cat. No.: B12357897
M. Wt: 175.18 g/mol
InChI Key: ICJKVEMJXUQXHD-UHFFFAOYSA-N
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Description

5-methoxy-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 5-position and a ketone group at the 2-position, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound. For instance, the reaction of 5-methoxyaniline with ethyl acetoacetate under acidic conditions can yield the desired quinolin-2-one derivative .

Another method involves the use of transition metal-catalyzed reactions. For example, the cyclization of 5-methoxyaniline with a carbonyl compound in the presence of a palladium catalyst can also produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-methoxy-4aH-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-4aH-quinolin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-methoxy-4aH-quinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-7H,1H3

InChI Key

ICJKVEMJXUQXHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=O)C=CC21

Origin of Product

United States

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